(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
Description
(4-Benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is a synthetic small molecule characterized by a piperazine ring substituted with a benzyl group at the 4-position and a methanone group linked to a 4-(1H-pyrrol-1-yl)phenyl moiety.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(20-8-10-21(11-9-20)24-12-4-5-13-24)25-16-14-23(15-17-25)18-19-6-2-1-3-7-19/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJZMMXMBYFAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: The initial step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Attachment of Pyrrole Ring: The benzylpiperazine is then reacted with 4-bromobenzaldehyde to introduce the phenyl group. This intermediate is further reacted with pyrrole in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in inflammatory pathways, such as cyclooxygenase or cytokine receptors.
Pathways Involved: It may modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta, thereby reducing inflammation and pain.
Comparison with Similar Compounds
(4-Methylpiperazino)[4-(1H-Pyrrol-1-yl)phenyl]methanone (CAS 439097-47-9)
- Key Differences : The methyl group at the piperazine 4-position reduces steric bulk and lipophilicity compared to the benzyl group in the target compound.
Physicochemical Properties :
Property Value Molecular Formula C₁₆H₁₉N₃O Molecular Weight 269.34 g/mol Predicted Density 1.15±0.1 g/cm³ Predicted Boiling Point 434.5±40.0 °C Predicted pKa 6.67±0.10 - Implications : Reduced lipophilicity may limit CNS penetration compared to the benzyl-substituted analog.
(4-(2-Methoxyphenyl)piperazino)(1-phenyl-5-propyl-1H-pyrazol-4-yl)methanone
- Key Differences : A 2-methoxyphenyl group on the piperazine and a pyrazole-containing aryl group.
Variations in the Aryl Group
(4-Benzylpiperazin-1-yl)[4-(1H-Tetrazol-1-yl)phenyl]methanone (Compound ID: D633-0106)
- Key Differences : Substitution of pyrrole with tetrazole.
Physicochemical Properties :
Property Value (Predicted) Molecular Formula* C₂₃H₂₃N₅O Molecular Weight* 397.47 g/mol LogP (Estimated) ~2.8 (vs. ~3.2 for target) - Implications : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and solubility but reducing lipophilicity compared to the pyrrole-containing target.
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21 in )
- Key Differences : Thiophene replaces the pyrrole-phenyl system, with a trifluoromethylphenyl group on piperazine.
- Implications : The electron-withdrawing CF₃ group enhances resistance to oxidative metabolism, while thiophene may increase aromatic interaction strength.
Structural and Pharmacological Implications
Physicochemical Trends
- Lipophilicity : Benzyl > methyl (piperazine substituents); pyrrole > tetrazole (aryl groups).
- Solubility : Tetrazole analogs > pyrrole analogs due to polar tetrazole nitrogen atoms.
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in Compound 21) or bioisosteres (e.g., tetrazole) improve stability.
Biological Activity
(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, a complex organic compound, belongs to the class of piperazine derivatives and has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.44 g/mol. The compound features a benzylpiperazine moiety linked to a pyrrole ring and a phenyl group, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | (4-benzylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
| Molecular Formula | C22H23N3O |
| Molecular Weight | 345.44 g/mol |
| CAS Number | 439097-48-0 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzylpiperazine : Piperazine reacts with benzyl chloride under basic conditions.
- Attachment of Pyrrole Ring : The resulting benzylpiperazine is reacted with 4-bromobenzaldehyde, followed by a reaction with pyrrole to form the final compound.
This multi-step synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors and purification methods.
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various biological pathways:
- Inflammatory Pathways : The compound may inhibit cyclooxygenase enzymes and modulate the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, leading to reduced inflammation and pain.
- Cancer Cell Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting microtubule organization and causing cell cycle arrest at the G2/M phase.
In Vitro Studies
Research has demonstrated that derivatives of piperazine compounds exhibit significant cytotoxicity against various cancer cell lines. For example, similar compounds have shown IC50 values indicating potent anti-cancer activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | BT-474 | TBD |
| Substituted Triazole Conjugate | HeLa | 0.99 ± 0.01 |
Studies utilizing assays such as MTT have indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis through mechanisms involving tubulin polymerization inhibition.
Case Studies
A study focusing on similar piperazine derivatives reported that certain substitutions enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7). The findings suggest that structural modifications can significantly influence biological activity, highlighting the need for further investigation into the structure-activity relationship (SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
